molecular formula C9H12 B14386283 2-Ethenylcyclohepta-1,4-diene CAS No. 89454-83-1

2-Ethenylcyclohepta-1,4-diene

Cat. No.: B14386283
CAS No.: 89454-83-1
M. Wt: 120.19 g/mol
InChI Key: PCAPENBLXZLHCR-UHFFFAOYSA-N
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Description

2-Ethenylcyclohepta-1,4-diene is a cyclic diene characterized by a seven-membered cycloheptadiene ring with an ethenyl substituent at the 2-position. The compound’s conjugated diene system and strained cyclic structure suggest unique electronic properties, which may differ from linear or less-strained analogs .

Properties

CAS No.

89454-83-1

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

2-ethenylcyclohepta-1,4-diene

InChI

InChI=1S/C9H12/c1-2-9-7-5-3-4-6-8-9/h2-3,5,8H,1,4,6-7H2

InChI Key

PCAPENBLXZLHCR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CCCC=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylcyclohepta-1,4-diene can be achieved through several methods. One common approach involves the alkenylation of cycloheptadiene derivatives. For instance, a palladium-catalyzed alkenylation reaction of vinylene carbonate with vinyl triflates can be employed to produce the desired diene . This method is advantageous due to its tolerance of various functional groups and substitution types.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of palladium catalysts in continuous flow reactors allows for efficient and scalable production, ensuring high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylcyclohepta-1,4-diene undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are possible, particularly at the ethenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Ethenylcyclohepta-1,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenylcyclohepta-1,4-diene in chemical reactions involves the formation of resonance-stabilized intermediates. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation, which can undergo further reactions to yield various products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Cadine-1,4-diene and Trans-Cadina-1(6),4-diene

Cadine-1,4-diene (detected in cashew juice) and trans-cadina-1(6),4-diene (a key component in Lantana camara essential oil) share a bicyclic framework with conjugated double bonds. These compounds exhibit distinct roles in natural products:

  • Cadine-1,4-diene : Contributes to odor profiles in cashew juice but diminishes after multiple washings due to wax incorporation .
  • Trans-Cadina-1(6),4-diene : A chemotype marker in L. camara, contributing to seasonal variability in essential oil composition .
Compound Structure Natural Source Key Properties
Cadine-1,4-diene Bicyclic diene Cashew apple Odoriferous, wax-soluble
Trans-Cadina-1(6),4-diene Bicyclic diene Lantana camara EO Chemotype discriminator

Key Differences :

  • Substituent Positioning : The ethenyl group in 2-Ethenylcyclohepta-1,4-diene introduces steric strain absent in cadinene derivatives.
  • Reactivity : Cadinene derivatives are prone to oxidation in natural matrices, while the cyclic structure of this compound may enhance stability .

1,4-Disilacyclohexa-2,5-dienes

These silicon-containing analogs, synthesized via silyl radical catalysis, exhibit electronic and steric differences compared to all-carbon systems like this compound:

  • Synthesis Challenges : Requires specialized precursors and conditions due to silicon’s lower electronegativity and larger atomic radius .
  • Applications : Silicon incorporation enhances thermal stability, making these compounds valuable in materials science, unlike the more reactive all-carbon dienes .

(4E)-3-Methylhepta-1,4-diene

A linear diene with industrial applications, structurally distinct due to its acyclic framework:

  • Stability : Linear dienes like (4E)-3-methylhepta-1,4-diene are less strained but more volatile than cyclic analogs.

Table 1: Structural and Functional Comparison

Compound Cyclic/Acyclic Key Functional Groups Stability Applications
This compound Cyclic Conjugated diene Moderate (strained) Understudied
Cadine-1,4-diene Bicyclic Diene Low (oxidation-prone) Flavor chemistry
1,4-Disilacyclohexa-2,5-diene Cyclic Si-C bonds High Materials science
(4E)-3-Methylhepta-1,4-diene Acyclic Linear diene Low (volatile) Industrial processes

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